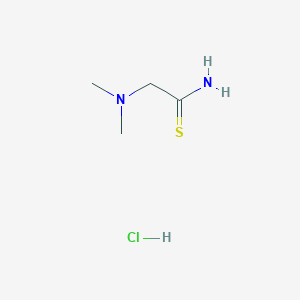

2-(Dimethylamino)ethanethioamide hydrochloride

説明

特性

IUPAC Name |

2-(dimethylamino)ethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANDCSWKZVVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950068 | |

| Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27366-72-9 | |

| Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27366-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminothioacetamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027366729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-(dimethylamino)thioacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5XZB7AQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide Hydrochloride

CAS Number: 27366-72-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethanethioamide hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its role in biological research.

Chemical Identity and Properties

2-(Dimethylamino)ethanethioamide hydrochloride is a versatile organic compound primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure features a thioamide functional group, which imparts unique reactivity crucial for various chemical transformations.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride

| Property | Value | Reference |

| CAS Number | 27366-72-9 | [1][2] |

| Molecular Formula | C₄H₁₁ClN₂S | [1][2] |

| Molecular Weight | 154.66 g/mol | [1][2] |

| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | [3] |

| Synonyms | 2-(Dimethylamino)thioacetamide hydrochloride, N,N-Dimethylaminothioacetamide hydrochloride, Nizatidine EP Impurity H | [1][2][4] |

| Appearance | White to beige crystalline powder | [5] |

| Purity | Typically ≥98% | [5] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. | [5] |

Synthesis and Manufacturing

The primary application of 2-(Dimethylamino)ethanethioamide hydrochloride is as a crucial intermediate in the multi-step synthesis of Nizatidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders.[5][6] Several synthetic routes to Nizatidine utilize this thioamide derivative.

General Synthetic Approach

While specific proprietary synthesis protocols may vary, a common pathway to Nizatidine involves the reaction of 2-(Dimethylamino)ethanethioamide hydrochloride with a suitable carbonyl compound to construct the thiazole ring of Nizatidine.

One documented approach involves the reaction of dimethylaminothioacetamide hydrochloride with 1,3-dichloroacetone.[7]

Experimental Protocol: Synthesis of a Thiazole Intermediate from 2-(Dimethylamino)ethanethioamide Hydrochloride

This protocol is a representative example of how 2-(Dimethylamino)ethanethioamide hydrochloride is used in the synthesis of a Nizatidine precursor.

Materials:

-

2-(Dimethylamino)ethanethioamide hydrochloride

-

1,3-Dichloroacetone

-

Sodium bicarbonate

-

Sodium sulfate

-

Diisopropylether

Procedure:

-

Suspend 2-(Dimethylamino)ethanethioamide hydrochloride (1000 g; 6.472 mol) in diisopropylether (4000 ml).

-

Add sodium bicarbonate (1200 g; 14.28 mol) and sodium sulfate (1000 g) to the suspension.

-

Heat the slurry to 55-60°C and stir for 1 hour.

-

To this suspension, add a solution of 1,3-dichloroacetone (1000 g; 7.87 mol) dissolved in diisopropylether (1000 ml).

-

The reaction progress can be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the product, a thiazole intermediate, can be isolated by filtration and washed with a suitable solvent.

-

The isolated product is then dried under reduced pressure.

Note: This is a generalized protocol based on literature for the synthesis of a downstream intermediate. The synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride itself is often a preceding step, which can involve the reaction of a corresponding nitrile with a source of hydrogen sulfide.

Diagram 1: Synthesis Workflow for a Nizatidine Intermediate

Caption: A generalized workflow for the synthesis of a key thiazole intermediate for Nizatidine.

Analytical Characterization

Thorough analytical characterization is essential to ensure the purity and identity of 2-(Dimethylamino)ethanethioamide hydrochloride for its use in pharmaceutical manufacturing. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shifts are not readily available in public literature. However, for the related compound 2-(dimethylamino)ethanethiol hydrochloride, characteristic shifts are observed around 3.56 ppm, 3.11 ppm, and 2.94 ppm. | [3] |

| ¹³C NMR | Specific chemical shifts are not readily available in public literature. Typical shifts for similar structures would be expected in the aliphatic and thioamide regions. | |

| IR Spectroscopy | Characteristic peaks would be expected for N-H, C-H, C-N, and C=S functional groups. The C=S stretch typically appears in the region of 1250-1020 cm⁻¹. | |

| Mass Spectrometry | Fragmentation patterns would be expected to show cleavage of the dimethylaminoethyl group and the thioamide moiety. |

Note: Researchers are advised to obtain a Certificate of Analysis (CoA) from the supplier for specific batch data or to perform their own analytical testing for confirmation.

Role in Biological Research and Drug Development

The primary significance of 2-(Dimethylamino)ethanethioamide hydrochloride in drug development lies in its role as a precursor to Nizatidine.[5][6] Beyond this, its thioamide functionality makes it a compound of interest for exploring enzymatic reactions and developing biochemical assays.

Precursor for Fluorescent Enzyme Substrates

Thioamide-containing molecules can serve as precursors for the synthesis of fluorescent probes for studying enzyme kinetics and inhibition. For instance, they can be used to synthesize fluorescent thiocholine esters, which are substrates for enzymes like acetylcholinesterase.

Diagram 2: Conceptual Pathway for Acetylcholinesterase Assay

Caption: Conceptual workflow for developing a fluorescent acetylcholinesterase assay.

Experimental Protocol: General Acetylcholinesterase Activity Assay (Colorimetric)

This is a general protocol for a colorimetric acetylcholinesterase assay, illustrating the principles that could be adapted for a fluorescent assay developed from a thioamide-based substrate.

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., phosphate buffer, pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AChE substrate (acetylthiocholine).

-

Prepare a stock solution of DTNB in the assay buffer.

-

Prepare dilutions of the enzyme and any test inhibitors in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, DTNB solution, and the enzyme or sample to be tested.

-

Include appropriate controls (e.g., no enzyme, known inhibitor).

-

-

Initiate Reaction:

-

Add the acetylthiocholine substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute). The activity of AChE is proportional to this rate.

-

Safety and Handling

2-(Dimethylamino)ethanethioamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Dimethylamino)ethanethioamide hydrochloride is a valuable chemical intermediate, indispensable for the synthesis of the pharmaceutical agent Nizatidine. Its thioamide functionality also presents opportunities for its application in the development of novel biochemical probes and assays. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the field of drug development and chemical research.

References

- 1. 2-DIETHYLAMINOETHANETHIOL HYDROCHLORIDE(1942-52-5) 1H NMR [m.chemicalbook.com]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. 2-DIMETHYLAMINOETHANETHIOL HYDROCHLORIDE(13242-44-9) 1H NMR spectrum [chemicalbook.com]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. rsc.org [rsc.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. scribd.com [scribd.com]

2-(Dimethylamino)ethanethioamide hydrochloride molecular structure

An In-depth Technical Guide on 2-(Dimethylamino)ethanethioamide Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-(Dimethylamino)ethanethioamide hydrochloride, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

2-(Dimethylamino)ethanethioamide hydrochloride is an organic salt with the chemical formula C₄H₁₁ClN₂S.[1] It consists of a thioamide functional group attached to a dimethylaminoethyl backbone, with the hydrochloride salt enhancing its stability and solubility in certain solvents.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride[1] |

| Molecular Formula | C₄H₁₁ClN₂S[1] |

| Molecular Weight | 154.66 g/mol [1] |

| CAS Number | 27366-72-9, 114166-44-8[1] |

| Physical Form | Light yellow to yellow solid[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |

| InChI Key | OQANDCSWKZVVQI-UHFFFAOYSA-N[2] |

| SMILES | CN(C)CC(=S)N.Cl[1] |

Synthesis

General Synthetic Approach: Thioamidation

The synthesis of thioamides can be achieved through various methods, one of which is the reaction of an amine with a thiocarbonylating agent. A common laboratory-scale method involves the treatment of an amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

dot

Caption: General workflow for the synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride.

Experimental Protocol (Hypothetical)

Based on general principles of organic synthesis, a plausible method for the laboratory preparation of 2-(Dimethylamino)ethanethioamide hydrochloride is outlined below. Note: This is a generalized procedure and requires optimization and safety assessment before implementation.

Materials:

-

N,N-Dimethylethylenediamine

-

A suitable thiocarbonylating agent (e.g., O-ethyl thioformate or a similar reagent)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or dioxane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylethylenediamine in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the thiocarbonylating agent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly add a solution of hydrochloric acid in the chosen solvent to precipitate the hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 2-(Dimethylamino)ethanethioamide hydrochloride.

Spectroscopic Analysis

Detailed experimental spectroscopic data for 2-(Dimethylamino)ethanethioamide hydrochloride is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted. For comparison, the spectral data for the closely related compound, 2-(dimethylamino)ethanethiol hydrochloride, is available and can provide some reference points.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the two methylene groups (triplet-like multiplets), and the thioamide protons (broad singlet). The protons on the carbon adjacent to the positively charged nitrogen will be shifted downfield. |

| ¹³C NMR | Resonances for the N-methyl carbons, the two methylene carbons, and the thiocarbonyl carbon (C=S), which is expected to be significantly downfield. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (thioamide), C-H stretching (alkyl), C-N stretching, and a strong band associated with the C=S (thioamide) stretching vibration. |

Biological Activity and Applications

The primary documented application of 2-(Dimethylamino)ethanethioamide hydrochloride is as a crucial building block in the synthesis of Nizatidine, a histamine H₂ receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[5]

Its inherent biological activity is linked to its nucleophilic character, which allows it to participate in various biochemical pathways and interact with enzymes and proteins.[1] It has been investigated as a precursor in the synthesis of fluorescent thiocholine esters. These esters are potent substrates for the enzyme human fibrinoligase, which is involved in blood clotting. Studying the interaction of these fluorescent substrates with fibrinoligase can aid in understanding the enzyme's function and in the development of new therapeutic strategies for thrombosis.[1]

References

- 1. Buy 2-(Dimethylamino)ethanethioamide hydrochloride | 114166-44-8 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-(dimethylamino)ethanethiol hydrochloride [webbook.nist.gov]

- 4. 2-DIMETHYLAMINOETHANETHIOL HYDROCHLORIDE(13242-44-9) 1H NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Dimethylamino)ethanethioamide hydrochloride, a key intermediate in the pharmaceutical industry. The document details a plausible synthetic pathway, comprehensive characterization data, and its significant role in the synthesis of the H2 receptor antagonist, Nizatidine.

Introduction

2-(Dimethylamino)ethanethioamide hydrochloride (CAS No: 27366-72-9, 114166-44-8) is a crucial building block in organic synthesis, most notably as a precursor for the drug Nizatidine.[1] Its molecular structure, featuring a reactive thioamide functional group and a dimethylamino moiety, makes it a versatile reagent. This guide will provide an in-depth look at its synthesis and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Dimethylamino)ethanethioamide hydrochloride is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₁ClN₂S |

| Molecular Weight | 154.66 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity | ≥98% |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

Experimental Protocol

Materials:

-

2-(Dimethylamino)acetonitrile

-

Hydrogen Sulfide (gas)

-

Triethylamine

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (in diethyl ether)

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of 2-(dimethylamino)acetonitrile and a stoichiometric amount of triethylamine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

-

The solution is cooled in an ice bath.

-

A slow stream of dry hydrogen sulfide gas is bubbled through the stirred solution for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the bubbling of hydrogen sulfide is stopped, and the reaction mixture is purged with nitrogen gas to remove any excess dissolved hydrogen sulfide.

-

The reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum over anhydrous sodium sulfate to yield 2-(Dimethylamino)ethanethioamide hydrochloride.

Characterization Data

The structural confirmation of 2-(Dimethylamino)ethanethioamide hydrochloride is achieved through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~2.3 | s | -N(CH₃)₂ |

| ~2.7 | t | -CH₂-N | ||

| ~3.4 | t | -CH₂-C(S)NH₂ | ||

| ~8.0 | br s | -C(S)NH₂ | ||

| ~9.5 | br s | -NH⁺ | ||

| ¹³C NMR | CDCl₃ | ~45 | -N(CH₃)₂ | |

| ~58 | -CH₂-N | |||

| ~35 | -CH₂-C(S)NH₂ | |||

| ~200 | -C(S)NH₂ |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (thioamide) | 3300-3100 |

| C-H stretch (aliphatic) | 2950-2850 |

| N-H bend (thioamide) | 1650-1620 |

| C-N stretch (thioamide) | 1420-1390 |

| C=S stretch (thioamide) | 1200-1050 |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Assignment |

| ESI+ | 119.07 | [M+H]⁺ (free base) |

| 142.06 | [M-Cl]⁺ |

Role in Nizatidine Synthesis

2-(Dimethylamino)ethanethioamide hydrochloride is a pivotal intermediate in several synthetic routes to Nizatidine.[2] A common strategy involves the Hantzsch thiazole synthesis, where the thioamide is condensed with an α-halocarbonyl compound to construct the central thiazole ring of Nizatidine.

The following diagram illustrates a simplified workflow for the synthesis of a key Nizatidine intermediate starting from 2-(Dimethylamino)ethanethioamide hydrochloride.

This initial reaction is a critical step that establishes the core heterocyclic structure of the final drug molecule. The subsequent functional group manipulations lead to the formation of Nizatidine.

Conclusion

2-(Dimethylamino)ethanethioamide hydrochloride is a compound of significant interest in medicinal chemistry and drug development. This guide has provided a detailed overview of its synthesis and characterization, highlighting its crucial role as a building block for the synthesis of Nizatidine. The presented data and protocols serve as a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis.

References

Spectroscopic Profile of 2-(Dimethylamino)ethanethioamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)ethanethioamide hydrochloride, a compound of interest in pharmaceutical research and development, notably recognized as Nizatidine EP Impurity H. Due to the limited availability of public domain spectroscopic data, this guide synthesizes information from commercial pharmaceutical standard suppliers and relevant scientific literature to present a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

Chemical Structure and Identification

Chemical Name: 2-(Dimethylamino)ethanethioamide hydrochloride Synonyms: 2-(Dimethylamino)thioacetamide Hydrochloride, Nizatidine EP Impurity H[1] CAS Number: 27366-72-9[1] Molecular Formula: C₄H₁₁ClN₂S[1] Molecular Weight: 154.66 g/mol [1]

The chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride is characterized by a thioamide functional group connected to a dimethylaminoethyl moiety. The hydrochloride salt form enhances its stability and solubility.

Caption: Chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride.

Spectroscopic Data

While raw spectral data for 2-(Dimethylamino)ethanethioamide hydrochloride is not widely published in the public domain, it is available through commercial suppliers of pharmaceutical reference standards. Companies such as Klivon, GLP Pharma Standards, and SynThink provide comprehensive analytical data, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, with the purchase of the compound.[2][3][4] This indicates that the data has been rigorously generated for quality control and regulatory purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(Dimethylamino)ethanethioamide hydrochloride, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

Based on the known structure, the following is a predicted summary of the expected NMR data. The exact chemical shifts (δ) are dependent on the solvent and instrument parameters used.

Table 1: Predicted ¹H-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH ₃)₂N- | ~2.8 - 3.2 | Singlet | 6H |

| -NCH ₂- | ~3.2 - 3.6 | Triplet | 2H |

| -CH ₂CS- | ~3.6 - 4.0 | Triplet | 2H |

| -CSNH ₂ | ~7.5 - 9.0 | Broad Singlet | 2H |

| -NH ⁺- | ~9.0 - 11.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

| (C H₃)₂N- | ~45 - 50 |

| -NC H₂- | ~55 - 60 |

| -C H₂CS- | ~30 - 35 |

| -C SNH₂ | ~200 - 210 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(Dimethylamino)ethanethioamide hydrochloride is expected to show characteristic absorption bands for the thioamide and amine groups.

Table 3: Predicted IR Absorption Bands for 2-(Dimethylamino)ethanethioamide Hydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine salt) | Stretching | 3200 - 2800 (broad) |

| N-H (Thioamide) | Stretching | 3400 - 3100 |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

| C=S (Thioamide) | Stretching | 1250 - 1020 |

| C-N | Stretching | 1400 - 1200 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. However, a general methodology for obtaining NMR and IR spectra of a chemical standard is outlined below. This protocol is based on standard laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation: A small quantity (typically 5-10 mg) of 2-(Dimethylamino)ethanethioamide hydrochloride is accurately weighed and dissolved in a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in an NMR tube. A reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard, is added.

-

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument) is set up and calibrated.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature, typically 25°C. For ¹H-NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C-NMR, a proton-decoupled spectrum is typically obtained to simplify the signals.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is collected.

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then analyzed.

Caption: General workflow for IR spectroscopic analysis.

Conclusion

The spectroscopic characterization of 2-(Dimethylamino)ethanethioamide hydrochloride is essential for its identification and quality control, particularly in the context of pharmaceutical analysis where it is known as an impurity of Nizatidine. While publicly available raw data is scarce, this guide provides a predictive framework for its NMR and IR spectra based on its chemical structure, along with standardized experimental protocols. For definitive quantitative data, it is recommended to acquire the compound from a reputable pharmaceutical reference standard supplier who can provide a comprehensive Certificate of Analysis with detailed spectroscopic information.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Dimethylamino)ethanethioamide Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential mechanisms of action of 2-(Dimethylamino)ethanethioamide hydrochloride in organic reactions. Due to the limited availability of direct studies on this specific compound, this guide infers its reactivity based on the well-established chemistry of its core functional groups: the thioamide and the protonated dimethylamino group.

Compound Properties

2-(Dimethylamino)ethanethioamide hydrochloride is a solid organic compound. Its key properties are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 27366-72-9[1] |

| Molecular Formula | C4H11ClN2S[1] |

| Molecular Weight | 154.66 g/mol [1] |

| Appearance | Light yellow to yellow solid |

| Purity | ≥97%[3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Core Functional Groups and Their Inferred Reactivity

The reactivity of 2-(Dimethylamino)ethanethioamide hydrochloride is primarily dictated by its two key functional groups: the thioamide and the N,N-dimethylamino group, which exists in its protonated form as a hydrochloride salt.

-

The Thioamide Group: This group is a versatile functional moiety in organic synthesis.

-

Nucleophilicity of Sulfur: The sulfur atom is nucleophilic and can react with various electrophiles. This is a key step in the formation of many sulfur-containing heterocycles.

-

Electrophilicity of the Thiocarbonyl Carbon: The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles.

-

Acidity of α-Protons: The protons on the carbon adjacent to the thiocarbonyl group can be deprotonated to form a thioenolate, which can then act as a nucleophile.

-

-

The Protonated Dimethylamino Group: As a hydrochloride salt, the dimethylamino group is protonated, forming a dimethylammonium ion. This transformation is crucial as it converts the dimethylamino group into a good leaving group (dimethylamine). This is particularly relevant in cyclization and substitution reactions where the elimination of this group can drive the reaction forward. The addition of an acid like HCl has been shown to facilitate reactions involving similar structures by promoting the departure of the dimethylamino group.[4]

Plausible Mechanisms of Action in Heterocyclic Synthesis

Based on the reactivity of its functional groups, 2-(Dimethylamino)ethanethioamide hydrochloride is a promising precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles and thiazoles.

In the synthesis of pyrazoles, 2-(Dimethylamino)ethanethioamide hydrochloride can react with hydrazine or its derivatives. The plausible mechanism involves the following steps:

-

Nucleophilic Attack by Hydrazine: The hydrazine attacks the electrophilic carbon of the thiocarbonyl group.

-

Intramolecular Cyclization and Elimination: Subsequent intramolecular cyclization is followed by the elimination of hydrogen sulfide and dimethylamine to form the stable aromatic pyrazole ring. The protonated state of the dimethylamino group facilitates its elimination.

Below is a logical diagram illustrating the proposed pathway for pyrazole synthesis.

Caption: Proposed reaction pathway for pyrazole synthesis.

The Hantzsch thiazole synthesis is a well-established method for synthesizing thiazole derivatives. In this context, 2-(Dimethylamino)ethanethioamide hydrochloride can serve as the thioamide component, reacting with an α-haloketone.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack by Sulfur: The sulfur atom of the thioamide acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the carbon bearing the halogen in an intramolecular fashion, leading to the formation of a five-membered ring.

-

Dehydration: A final dehydration step results in the formation of the aromatic thiazole ring. The dimethylamino group remains as a substituent on the final product in this proposed mechanism.

The workflow for the Hantzsch thiazole synthesis is depicted in the following diagram.

Caption: Proposed workflow for Hantzsch thiazole synthesis.

Experimental Protocols

General Procedure for Thiazole Synthesis:

-

Reaction Setup: To a solution of an α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol), add 2-(Dimethylamino)ethanethioamide hydrochloride (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Note: The specific reaction conditions (solvent, temperature, reaction time, and purification method) will need to be optimized for each specific substrate.

Conclusion

While direct mechanistic studies on 2-(Dimethylamino)ethanethioamide hydrochloride are scarce, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis, particularly for the construction of pyrazole and thiazole ring systems. The thioamide group provides the necessary nucleophilic sulfur and electrophilic carbon centers, while the protonated dimethylamino group can function as a competent leaving group to drive cyclization reactions. Further research into the reaction scope and mechanistic details of this compound is warranted to fully exploit its synthetic potential.

References

Reactivity of 2-(Dimethylamino)ethanethioamide Hydrochloride with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(dimethylamino)ethanethioamide hydrochloride with various classes of electrophiles. The inherent nucleophilicity of the thioamide functional group, coupled with the presence of a tertiary amine, makes this molecule a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and carbon-sulfur bond formation. This document details key reaction pathways, provides representative experimental protocols, and summarizes quantitative data to facilitate its application in research and development.

Core Reactivity Principles

2-(Dimethylamino)ethanethioamide hydrochloride possesses two primary nucleophilic centers: the sulfur atom of the thioamide and the nitrogen atom of the dimethylamino group. The thioamide exists in resonance, which enhances the nucleophilicity of the sulfur atom. Under basic conditions, the thioamide can be deprotonated to form a highly nucleophilic thioenolate. The hydrochloride salt form implies that the dimethylamino group is protonated, rendering it non-nucleophilic until neutralized. Therefore, reactions are typically carried out in the presence of a base to free the tertiary amine and, if necessary, deprotonate the thioamide. The sulfur atom, being a soft nucleophile, reacts preferentially with soft electrophiles.

Reaction with α-Halo Ketones: Hantzsch Thiazole Synthesis

One of the most significant reactions of thioamides is their condensation with α-halo ketones to form thiazole rings, known as the Hantzsch thiazole synthesis. This reaction is a robust method for constructing substituted thiazole cores, which are prevalent in many biologically active compounds.

The reaction of 2-(dimethylamino)ethanethioamide with an α-halo ketone, such as phenacyl bromide, proceeds via initial nucleophilic attack of the thioamide sulfur on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-4-phenylthiazole

Materials:

-

2-(Dimethylamino)ethanethioamide hydrochloride

-

Phenacyl bromide (2-bromoacetophenone)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

Procedure:

-

To a solution of 2-(dimethylamino)ethanethioamide hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) or triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride.

-

Add phenacyl bromide (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reaction Workflow

Caption: Workflow for the Hantzsch thiazole synthesis.

Reaction with α,β-Unsaturated Carbonyls: Thia-Michael Addition

The thioamide, particularly in its thioenolate form, is an excellent nucleophile for conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This thia-Michael addition is a powerful C-S bond-forming reaction.

The reaction of 2-(dimethylamino)ethanethioamide with an enone, such as methyl vinyl ketone, typically requires a base to generate the nucleophilic sulfur species. The sulfur then adds to the β-carbon of the Michael acceptor.

Experimental Protocol: Thia-Michael Addition to Methyl Vinyl Ketone

Materials:

-

2-(Dimethylamino)ethanethioamide hydrochloride

-

Methyl vinyl ketone

-

A suitable base (e.g., triethylamine, DBU)

-

A suitable solvent (e.g., THF, DCM)

Procedure:

-

Dissolve 2-(dimethylamino)ethanethioamide hydrochloride (1.0 eq) in the chosen solvent.

-

Add the base (1.1 eq) and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Slowly add methyl vinyl ketone (1.0 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Reaction Mechanism

Caption: Mechanism of the Thia-Michael Addition.

Reaction with Acyl Chlorides: N-Acylation

Acyl chlorides are highly reactive electrophiles that can acylate nucleophiles. In the case of 2-(dimethylamino)ethanethioamide, acylation can potentially occur at the nitrogen of the thioamide or the dimethylamino group. Given that the dimethylamino group is more basic, upon neutralization of the hydrochloride, it is the more likely site of acylation.

To perform this reaction, a non-nucleophilic base is typically used to scavenge the HCl generated during the reaction.

Experimental Protocol: N-Acylation with Benzoyl Chloride

Materials:

-

2-(Dimethylamino)ethanethioamide hydrochloride

-

Benzoyl chloride

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., DCM, THF)

Procedure:

-

Suspend 2-(dimethylamino)ethanethioamide hydrochloride (1.0 eq) in the anhydrous solvent.

-

Add the non-nucleophilic base (2.2 eq) and stir the mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Reaction with Alkyl Halides: N-Alkylation

Similar to acylation, alkylation with electrophiles like alkyl halides will preferentially occur at the more nucleophilic site. After neutralization, the dimethylamino nitrogen is a good nucleophile for Sₙ2 reactions with primary alkyl halides.

Experimental Protocol: N-Alkylation with Methyl Iodide

Materials:

-

2-(Dimethylamino)ethanethioamide hydrochloride

-

Methyl iodide

-

A base (e.g., K₂CO₃, NaHCO₃)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a solution of 2-(dimethylamino)ethanethioamide hydrochloride (1.0 eq) in the solvent, add the base (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) and continue stirring at room temperature.

-

Monitor the reaction by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product as necessary.

Data Presentation: Summary of Reactivity

The following table summarizes the expected reactivity of 2-(dimethylamino)ethanethioamide with various electrophiles based on the general reactivity of thioamides and amines. The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

| Electrophile Class | Specific Example | Reaction Type | Product Type | Expected Yield |

| α-Halo Ketones | Phenacyl Bromide | Hantzsch Synthesis | Thiazole | High |

| α,β-Unsaturated Carbonyls | Methyl Vinyl Ketone | Thia-Michael Addition | Thioether | Good to High |

| Acyl Chlorides | Benzoyl Chloride | N-Acylation | Amide | Good |

| Alkyl Halides | Methyl Iodide | N-Alkylation | Quaternary Ammonium Salt | High |

Conclusion

2-(Dimethylamino)ethanethioamide hydrochloride is a valuable and versatile reagent in organic synthesis. Its dual nucleophilic character allows for a range of transformations, primarily centered around the formation of C-S and C-N bonds. The Hantzsch thiazole synthesis provides an efficient route to highly functionalized thiazoles. The thia-Michael addition offers a reliable method for the synthesis of thioethers. Furthermore, the dimethylamino moiety can be readily acylated and alkylated to introduce further diversity. The experimental protocols and reactivity data presented in this guide serve as a foundational resource for chemists aiming to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

An In-depth Technical Guide to the Solubility and Stability of 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Dimethylamino)ethanethioamide hydrochloride (DMATH), a versatile reagent in organic synthesis and a potential building block in drug development. Understanding its physicochemical properties is crucial for its effective application in research and pharmaceutical sciences.

Physicochemical Properties

2-(Dimethylamino)ethanethioamide hydrochloride is a crystalline solid with the molecular formula C₄H₁₁ClN₂S and a molecular weight of 154.66 g/mol .[1] The presence of a thioamide functional group and a dimethylaminoethyl moiety, along with its hydrochloride salt form, dictates its chemical behavior.[1]

| Property | Value |

| Molecular Formula | C₄H₁₁ClN₂S |

| Molecular Weight | 154.66 g/mol [1] |

| Physical State | Crystalline solid[1] |

| Appearance | Light yellow to yellow solid[2] |

| Purity | Typically ≥97-98%[2][3] |

Solubility Profile

2-(Dimethylamino)ethanethioamide hydrochloride is characterized by its high solubility in water and polar organic solvents.[1] This property is advantageous for its use in various experimental protocols, particularly in biological research and organic synthesis.[1] The hydrochloride salt form enhances its aqueous solubility compared to the free base.[1]

While specific quantitative solubility data is not widely published, its structural features—a polar thioamide group and an ionizable dimethylamino group—suggest miscibility with a range of protic and aprotic polar solvents.

General Solubility Observations:

| Solvent Class | General Solubility | Rationale |

| Aqueous Buffers | High | The hydrochloride salt readily dissociates in aqueous media. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good to High | The polarity of the solvent can solvate the polar functional groups of the molecule. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The high polarity of the compound prevents effective solvation by nonpolar solvents. |

Stability Characteristics

The stability of 2-(Dimethylamino)ethanethioamide hydrochloride is a key consideration for its storage and handling. It is known to be stable under inert atmospheric conditions at room temperature.[1][2] For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere.[2]

Degradation Pathways

The primary route of degradation for 2-(Dimethylamino)ethanethioamide hydrochloride involves the thioamide functional group. Thioamides are susceptible to oxidation, which can lead to the formation of sulfinic acid derivatives.[1]

Forced Degradation Studies: Forced degradation studies performed under various stress conditions can elucidate the stability-indicating properties of analytical methods. For this compound, such studies have revealed its susceptibility to oxidative conditions.[1]

-

Acidic Conditions (0.1 M HCl, 60°C): Generally stable.

-

Basic Conditions (0.1 M NaOH, 60°C): Potential for hydrolysis, though the thioamide is generally more resistant than an amide.

-

Oxidative Conditions (3% H₂O₂): The thioamide moiety shows susceptibility to oxidation.[1]

The following diagram illustrates a general workflow for conducting forced degradation studies.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of 2-(Dimethylamino)ethanethioamide hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the shake-flask solubility determination workflow.

Protocol for Stability Assessment using RP-HPLC

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the stability of a compound by separating the parent compound from its degradation products.

-

Method Development: Develop a stability-indicating RP-HPLC method capable of resolving the parent peak from any potential degradants. A typical method might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like methanol or acetonitrile.[1]

-

Sample Preparation: Prepare solutions of 2-(Dimethylamino)ethanethioamide hydrochloride in the desired solvent at a known concentration.

-

Stress Application: Subject the solutions to various stress conditions (e.g., different pH values, temperatures, or light exposure) for specific time intervals.

-

Time-Point Analysis: At each time point, withdraw a sample, neutralize if necessary, and inject it into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. This data can be used to determine the degradation kinetics.

Applications in Research and Development

The thioamide group is of growing interest in medicinal chemistry as a bioisostere for amides, offering unique physicochemical and pharmacological properties.[4] 2-(Dimethylamino)ethanethioamide hydrochloride serves as a valuable precursor in the synthesis of more complex molecules, including fluorescent probes and potential therapeutic agents.[1] For instance, it has been used in the synthesis of fluorescent thiocholine esters, which are substrates for enzymes like human fibrinoligase.[1] Its biological activity, particularly in the context of enzyme mechanisms and protein interactions, is an area of ongoing investigation.[1]

Conclusion

2-(Dimethylamino)ethanethioamide hydrochloride is a polar compound with high solubility in aqueous and polar organic solvents. Its stability is generally good under inert conditions, with the primary degradation pathway being the oxidation of the thioamide group. The experimental protocols outlined in this guide provide a framework for the quantitative determination of its solubility and stability, which are critical parameters for its successful application in research and drug development.

References

Technical Guide to the Safe Handling of 2-(Dimethylamino)ethanethioamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-(Dimethylamino)ethanethioamide hydrochloride (CAS No: 27366-72-9). The information is intended for laboratory personnel and professionals involved in drug development and research who may handle this compound.

Chemical and Physical Properties

2-(Dimethylamino)ethanethioamide hydrochloride, also known as N,N-(dimethylamino)thioacetamide hydrochloride or Nizatidine EP Impurity H, is a solid organic compound.[1] It is recognized for its role as a reference standard in analytical method development and quality control for the pharmaceutical agent Nizatidine.[2] Due to its thioamide functional group, it is a valuable reagent in various organic synthesis and research applications.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 27366-72-9 | [1] |

| Alternate CAS | 114166-44-8 | [3] |

| Molecular Formula | C₄H₁₁ClN₂S | [1][3] |

| Molecular Weight | 154.66 g/mol | [1][3] |

| Physical Form | Solid; Light yellow to yellow solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in water | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary risks include reproductive toxicity, harm if swallowed, irritation to the skin, eyes, and respiratory system, and significant environmental toxicity. The signal word associated with this chemical is "Danger".

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Reference(s) |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child | Health Hazard | |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Exclamation Mark | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | Environment | |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |

Table 3: Toxicological Data

| Toxicity Metric | Value | Species | Reference(s) |

| Oral LD50 | No data available | ||

| Dermal LD50 | No data available | ||

| Inhalation LC50 | No data available |

Note: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Safe Handling and Experimental Protocols

Given the significant hazards associated with 2-(Dimethylamino)ethanethioamide hydrochloride, strict adherence to safety protocols is mandatory. The following guidelines represent best practices for handling this compound in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves immediately after use.

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

General Handling Protocol

-

Preparation: Before starting work, review the Safety Data Sheet (SDS). Ensure all necessary PPE is worn and engineering controls are functioning. Alert colleagues that you will be working with a highly hazardous substance.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.

-

Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

-

Housekeeping: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Decontamination: Clean work surfaces thoroughly after use.

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep in a dark place under an inert atmosphere at room temperature.

Disposal

-

Dispose of this material as hazardous waste.

-

Contact a licensed professional waste disposal service. Do not empty into drains.

Emergency Procedures

The following workflow outlines the immediate actions to be taken in the event of an emergency.

Caption: Emergency Response Workflow for 2-(Dimethylamino)ethanethioamide HCl.

References

The Multifaceted Biological Activities of Thioamide-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioamide Moiety as a Versatile Pharmacophore

Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a compelling and versatile functional group in medicinal chemistry and drug discovery.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a distinct electronic profile compared to their amide counterparts.[2][3] These characteristics have been strategically exploited to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents across a wide spectrum of diseases.[4] Thioamide-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5] Their utility in drug design is multifaceted, encompassing roles as bioisosteres of amides, prodrugs requiring metabolic activation, hydrogen sulfide (H₂S) donors, and metal chelators.[2][6] This technical guide provides an in-depth overview of the core biological activities of thioamide-containing compounds, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative biological activity of representative thioamide-containing compounds across various therapeutic areas. This data is intended to provide a comparative overview for researchers in the field.

Table 1: Anticancer Activity of Thioamide-Containing Compounds

| Compound/Class | Target/Mechanism | Cell Line(s) | IC50/EC50 | Reference(s) |

| SIRT2 Inhibitors | ||||

| Compound 32 (TM) | SIRT2 Inhibition, c-Myc Degradation | Various Cancer Cells | Broad Anticancer Activity | [3] |

| Compound 34 | Selective SIRT2 Inhibition | MCF-7 | Potent Inhibition | [3] |

| Compound 35 | Selective SIRT2 Inhibition | Cellular Assays | Potent and Selective | [3] |

| EGFR Inhibitors | ||||

| Carbothioamide 26a | EGFR Inhibition | MCF-7 | 4.53 µM | [3] |

| Carbothioamide 26b | EGFR Inhibition | MCF-7 | 7.18 µM | [3] |

| CDK Inhibitors | ||||

| Compound 23 | CDK1/2/5 Inhibition | MDA-PATC53, PL45 | 0.73 - 1.14 µM | [3] |

| Compound 24 | CDK1/2/5 Inhibition | MDA-PATC53, PL45 | 0.73 - 1.14 µM | [3] |

| ASH1L Inhibitors | ||||

| Compound 16 | ASH1L Enzymatic Activity | Biochemical Assay | Potent Inhibition | [3] |

| Miscellaneous Anticancer Agents | ||||

| Pyrazolinethioamide 45 | DNA Binding | A549, Hela | 13.49 µM, 17.52 µM | [3] |

| Thioamide 46 | Antiproliferative | MCF-7, HepG2, PC-3 | 1.1 - 5.4 µM | [3] |

| Elesclomol (STA-4783) | Copper Chelation, Oxidative Stress | Cancer Cells | Investigational | [2][7] |

Table 2: Antimicrobial Activity of Thioamide-Containing Compounds

| Compound/Class | Target/Mechanism | Organism(s) | MIC50/IC50/Ki | Reference(s) |

| Antitubercular Agents | ||||

| Ethionamide (ETH) | InhA Inhibition (prodrug) | Mycobacterium tuberculosis | Second-line drug | [6][8] |

| Prothionamide (PTH) | InhA Inhibition (prodrug) | Mycobacterium tuberculosis | Second-line drug | [6][8] |

| Urease Inhibitors | ||||

| Compound 61 | Urease Inhibition | S. aureus, S. epidermidis, P. aeruginosa, E. coli | < 0.003 - 0.097 µg/mL | [3] |

| Antifungal Agents | ||||

| Compound 68 | Pdr1-KIX Inhibition | Candida glabrata | Ki = 27.2 µM | [3] |

| Compound 69 | Pdr1-KIX Inhibition | Candida glabrata | Ki = 11.7 µM | [3] |

| General Antibacterial Agents | ||||

| Benzo[g]indazole carbothioamide 65 | Antibacterial | E. coli, S. aureus | Promising Activity | [3] |

| Closthioamide | DNA Gyrase and Topoisomerase IV ATPase Inhibition | S. aureus, E. faecalis, N. gonorrhoeae | Growth-suppressive | [9] |

Table 3: Antiviral Activity of Thioamide-Containing Compounds

| Compound/Class | Target/Mechanism | Virus | EC50/IC50/Ki | Reference(s) |

| SARS-CoV-2 Mpro Inhibitors | ||||

| Compound 73 (TKB248 analog) | SARS-CoV-2 Mpro Inhibition | SARS-CoV-2 (VeroE6 cells) | 0.34 µM | [3] |

| Compound 74 (TKB245) | SARS-CoV-2 Mpro Inhibition | SARS-CoV-2 (VeroE6 cells) | 0.03 µM | [3] |

| Thioamide-linked spiropyrrolidine 9g | SARS-CoV-2 3CLpro Inhibition | SARS-CoV-2 3CLpro | IC50 = 35 nM | [10] |

| Thioamide-linked spiropyrrolidine 9g | Antiviral Efficacy | HCoV-OC43 (Huh7 cells) | EC50 = 0.52 µM | [10] |

| Anti-HIV Agents | ||||

| 2,2'-dithiobisbenzamides | Nucleocapsid protein (NCp7) Zinc Ejection | HIV-1, HIV-2, SIV | Low µM activity | |

| Broad-Spectrum Antivirals | ||||

| 2'-deoxy-4'-thio purine nucleosides | Viral Replication | HBV, HCMV | Potent Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of thioamide-containing compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test thioamide compound

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thioamide compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Confluent monolayers of host cells in 24-well plates

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (e.g., 0.4% agarose or carboxymethyl cellulose in medium)

-

Test thioamide compound

-

PBS

-

Fixative solution (e.g., 10% formalin in PBS)

-

Staining solution (e.g., 0.8% crystal violet in 50% ethanol)

Procedure:

-

Cell Preparation: Use confluent monolayers of appropriate host cells (e.g., Vero cells) in 24-well plates.

-

Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Prepare a mixture of the virus (at a concentration that yields 40-80 plaques per well) with various concentrations of the test thioamide compound. Incubate this mixture for 1 hour at 37°C.

-

Infection: Aspirate the medium from the cell monolayers and inoculate each well with 0.2 mL of the virus-compound mixture. Allow the virus to adsorb for 90 minutes at 37°C.

-

Overlay Application: Carefully aspirate the inoculum from the wells. Add 1.5 mL of the overlay medium containing the corresponding concentration of the test compound to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 7-10 days for many viruses).

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cell monolayers with the fixative solution for at least 30 minutes.

-

Remove the fixative and stain the cells with the crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of Epidermal Growth Factor Receptor (EGFR) kinase and the inhibitory effect of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active EGFR enzyme

-

Poly(Glu,Tyr) peptide substrate

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

ATP solution

-

Test thioamide compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.

-

Assay Setup:

-

To the wells of a 384-well plate, add 1 µL of the test inhibitor at various concentrations (or 5% DMSO for controls).

-

Add 2 µL of diluted EGFR enzyme in kinase buffer.

-

Add 2 µL of a mixture of the Poly(Glu,Tyr) substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and initiates a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30 minutes.

-

Signal Measurement: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: The "Blank" (no enzyme) value is subtracted from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (enzyme, no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Thioamide-containing compounds exert their biological effects through a variety of mechanisms, often by modulating key cellular signaling pathways. This section provides diagrams for several important pathways targeted by these compounds.

Ethionamide Activation and Mechanism of Action in Mycobacterium tuberculosis

Ethionamide (ETH) is a prodrug that requires activation by the mycobacterial enzyme EthA to inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.[6][7]

Caption: Activation pathway of the antitubercular prodrug ethionamide.

Inhibition of DNA Gyrase

Some thioamide-containing natural products, such as closthioamide, function as antibacterial agents by inhibiting DNA gyrase, an essential enzyme for DNA replication in bacteria.[9]

Caption: Mechanism of DNA gyrase inhibition by antibacterial compounds.

SIRT2-Mediated Degradation of c-Myc

Certain thioamide-based compounds act as potent and specific inhibitors of Sirtuin 2 (SIRT2). Inhibition of SIRT2 can lead to the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc, representing a promising anticancer strategy.[3]

Caption: SIRT2 inhibition by thioamides leads to c-Myc degradation.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is crucial in regulating cell growth and differentiation. Some thioamide-containing compounds have been shown to inhibit this pathway, which can be beneficial in cancer therapy as TGF-β can promote tumor progression.

Caption: Overview of the TGF-β signaling pathway and its inhibition.

Conclusion and Future Perspectives

The thioamide functional group is a powerful tool in modern drug design, offering unique properties that can significantly enhance the therapeutic potential of small molecules and peptides.[2] The diverse biological activities, ranging from anticancer to antimicrobial and antiviral effects, underscore the versatility of this pharmacophore.[4][5] The ability of thioamides to act as bioisosteres, prodrugs, H₂S donors, and metal chelators provides a rich scaffold for the development of novel therapeutics.[2] As our understanding of the specific molecular interactions and metabolic pathways involving thioamides deepens, so too will our capacity to design next-generation drugs with improved efficacy and safety profiles. The continued exploration of thioamide chemistry and biology holds great promise for addressing a wide array of unmet medical needs.

References

- 1. promega.com [promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 7. EGFR Kinase Enzyme System [worldwide.promega.com]

- 8. rsc.org [rsc.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

Role of 2-(Dimethylamino)ethanethioamide hydrochloride as a building block in heterocycle synthesis

An In-depth Technical Guide on the Role of 2-(Dimethylamino)ethanethioamide Hydrochloride as a Building Block in Heterocycle Synthesis

Abstract

This technical guide explores the role and potential of 2-(Dimethylamino)ethanethioamide hydrochloride as a versatile building block in the synthesis of heterocyclic compounds. While direct literature on the application of this specific reagent in heterocycle synthesis is limited, this document extrapolates its potential based on the well-established reactivity of the α-amino thioamide functional group. This guide provides a comprehensive overview of its physicochemical properties, general reactivity, and potential synthetic pathways to key heterocyclic scaffolds. Detailed generalized experimental protocols and mechanistic diagrams are included to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in chemical and pharmaceutical research. Thioamides, as sulfur analogs of amides, are valuable precursors in organic synthesis due to their unique reactivity.[1] The thioamide functional group can act as a versatile synthon for the construction of various heterocyclic rings.